4-amino-N-(4-phenoxyphenyl)benzamide
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Overview
Description
4-amino-N-(4-phenoxyphenyl)benzamide is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an amino group and a phenoxyphenyl group attached to a benzamide core .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(4-phenoxyphenyl)benzamide is the SPAK (STE20/SPS1-related proline/alanine-rich kinase) . SPAK is a part of the signal cascade of with-no-lysine kinase (WNK) with OSR1 (oxidative stress-responsive kinase 1)/SPAK and NCC (NaCl cotransporter), which plays a crucial role in maintaining salt balance in the body .
Mode of Action
This compound acts as an inhibitor of SPAK . By inhibiting SPAK, it disrupts the WNK-OSR1/SPAK-NCC cascade, which is responsible for salt-sensitive hypertension .
Biochemical Pathways
The compound affects the WNK-OSR1/SPAK-NCC pathway. This pathway is involved in the regulation of electrolyte balance, and its abnormal activation can lead to salt-sensitive hypertension . By inhibiting SPAK, the compound can potentially prevent this condition.
Pharmacokinetics
The compound’s molecular weight (30434) and formula (C19H16N2O2) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of SPAK by this compound can disrupt the WNK-OSR1/SPAK-NCC cascade, potentially preventing the development of salt-sensitive hypertension . This makes it a promising candidate for a new class of antihypertensive drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
4-amino-N-(4-phenoxyphenyl)benzamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific proteins, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein stability and activity . At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell . For instance, the compound may inhibit or activate specific metabolic enzymes, leading to changes in the concentration of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within the cell can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 4-phenoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-phenoxyphenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-amino-N-(4-phenoxyphenyl)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-carbamoylphenyl)benzamide
- 4-amino-N-(4-methoxyphenyl)benzamide
- 4-amino-N-(4-chlorophenyl)benzamide
Uniqueness
4-amino-N-(4-phenoxyphenyl)benzamide is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-N-(4-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,20H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPUIPZIPYDMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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